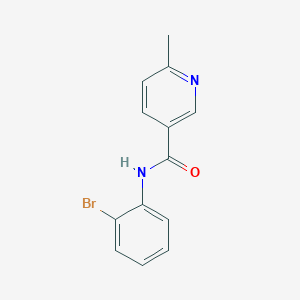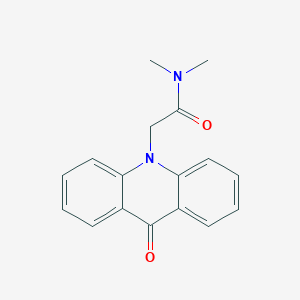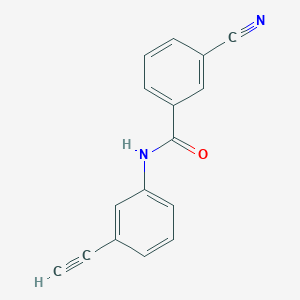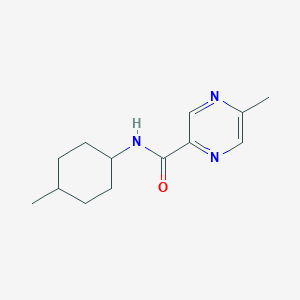
N-(2-bromophenyl)-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-6-methylpyridine-3-carboxamide, also known as BPC-157, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BPC-157 is a pentadecapeptide, meaning it is composed of 15 amino acids, and is derived from a protein found in the gastric juice of humans. This peptide has been shown to have a wide range of effects on the body, including promoting healing, reducing inflammation, and improving tissue regeneration.
Wirkmechanismus
The exact mechanism of action of N-(2-bromophenyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to work by promoting the production of growth factors and cytokines, which are involved in tissue repair and regeneration. It may also have direct effects on cell signaling pathways that regulate inflammation and blood vessel formation.
Biochemical and physiological effects:
N-(2-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including promoting angiogenesis (the formation of new blood vessels), reducing inflammation, and stimulating the production of collagen. It has also been shown to have neuroprotective effects and may improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromophenyl)-6-methylpyridine-3-carboxamide in lab experiments is its ability to promote tissue healing and regeneration, which can be useful in studying the effects of various treatments on injured tissues. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-bromophenyl)-6-methylpyridine-3-carboxamide. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. It may also have applications in treating autoimmune disorders, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-bromophenyl)-6-methylpyridine-3-carboxamide and to optimize its therapeutic potential.
Synthesemethoden
N-(2-bromophenyl)-6-methylpyridine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) methods. This involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are added in a specific order dictated by the desired sequence of the peptide. Once the peptide chain is complete, it is cleaved from the solid support and purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including gastrointestinal disorders, musculoskeletal injuries, and cardiovascular disease. In animal studies, N-(2-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to promote healing of various tissues, including muscle, tendon, and bone. It has also been shown to reduce inflammation and improve blood flow to injured tissues.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-6-7-10(8-15-9)13(17)16-12-5-3-2-4-11(12)14/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOPRLQENYVABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-6-methylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)

![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)









